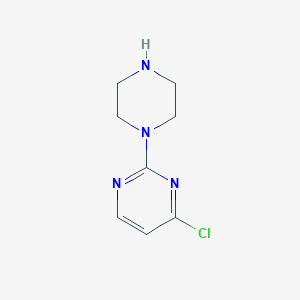

4-Cloro-2-(piperazin-1-il)pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(piperazin-1-yl)pyrimidine, also known as 4-Chloro-2-(piperazin-1-yl)pyrimidine, is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-2-(piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de compuestos anticancerígenos

4-Cloro-2-(piperazin-1-il)pirimidina se ha utilizado en el desarrollo de compuestos que se dirigen a la poli (ADP-ribosa) polimerasa en células de cáncer de mama humano . Los compuestos sintetizados exhibieron una eficacia moderada a significativa contra las células de cáncer de mama humano .

Inhibidores de PAK4

Este compuesto también se ha utilizado en el desarrollo de inhibidores de la quinasa 4 activada por p21 (PAK4) . PAK4 es un efector clave de las GTPasas Rac y Cdc42 de la familia Rho, y su expresión y actividad juegan un papel fundamental en la función celular, incluyendo la promoción del crecimiento celular, la inhibición de la apoptosis celular y la regulación de las funciones del citoesqueleto . Los compuestos desarrollados utilizando this compound mostraron una actividad inhibitoria significativa contra PAK4 .

Reactivo de derivatización para grupos carboxilo

this compound se puede utilizar como reactivo de derivatización para los grupos carboxilo en péptidos . Esto puede ser particularmente útil durante el análisis espectrofotométrico de fosfopéptidos .

Síntesis de inhibidores de PI3K/mTOR

Las rutas sintéticas de this compound se pueden utilizar para sintetizar inhibidores de PI3K/mTOR que llevan un núcleo de tiopirano [4,3-d] pirimidina . Estos inhibidores tienen aplicaciones potenciales en el tratamiento del cáncer.

5. Inhibición de la migración e invasión celular Los compuestos desarrollados utilizando this compound se han encontrado que inhiben la migración e invasión celular en las células A549 . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades caracterizadas por una migración e invasión celular anormal, como el cáncer<a aria-label="2: 5. Inhibición de la migración e invasión celular Los compuestos desarrollados utilizando this compound se han encontrado que inhiben la migración e invasión celular en las células A5492" data-citationid="7489789a-fec7-8bce-68c7-a4f89a91d7f1-30" h="ID=SERP,5015.1" href="https://www.mdpi.com/1420-3049/23/2/417

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-2-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cognitive functions .

Mode of Action

4-Chloro-2-(piperazin-1-yl)pyrimidine interacts with its target, AChE, by inhibiting its activity . This compound exhibits potent inhibitory activity against AChE, with an IC50 value of 0.90 µM . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .

Biochemical Pathways

The inhibition of AChE by 4-Chloro-2-(piperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive functions .

Pharmacokinetics

The compound’s density is reported to be 1272 g/cm3 , and its boiling point is 362.673ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The inhibition of AChE by 4-Chloro-2-(piperazin-1-yl)pyrimidine leads to an increase in the concentration of acetylcholine, enhancing cognitive functions . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Action Environment

The action of 4-Chloro-2-(piperazin-1-yl)pyrimidine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its boiling point . Additionally, it is reported that this compound is harmful to aquatic environments, indicating that it should be prevented from contacting groundwater, waterways, or sewage systems

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-(piperazin-1-yl)pyrimidine is known to interact with various enzymes and proteins. It has been reported as a metabolite of buspirone , suggesting that it may interact with enzymes involved in drug metabolism

Cellular Effects

It is known that pyrimidine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-2-(piperazin-1-yl)pyrimidine is not well-established. It is known to act as an antagonist of the α2-adrenergic receptor , suggesting that it may exert its effects through binding interactions with this receptor. The specific binding interactions of 4-Chloro-2-(piperazin-1-yl)pyrimidine with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression are not well-characterized and require further study.

Propiedades

IUPAC Name |

4-chloro-2-piperazin-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSYDNGEAVHZAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618595 |

Source

|

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179756-90-2 |

Source

|

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)